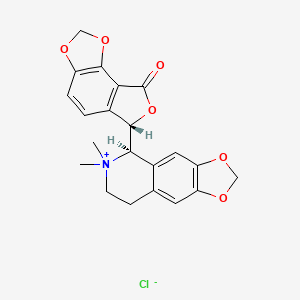

(-)-Bicuculline methochloride

Übersicht

Beschreibung

(-)-Bicuculline methochloride is a GABAA antagonist . It is a water-soluble compound and is the methochloride salt of (+)-bicuculline . It has been reported to have actions on neuronal Ca2±activated K+ channels .

Physical And Chemical Properties Analysis

This compound is a water-soluble compound . It is the methochloride salt of (+)-bicuculline . Unfortunately, detailed physical and chemical properties of This compound were not found.

Wissenschaftliche Forschungsanwendungen

Blocking GABA and 5-HT Effects : (-)-Bicuculline methochloride can block the inhibitory effects of GABA and 5-HT (5-hydroxytryptamine) on medial preoptic hypothalamic neurons. It also affects visual cortex neurons similarly (Mayer & Straughan, 1981).

Comparison with Other Antagonists : This compound is more potent and selective as a GABA antagonist compared to bicuculline or picrotoxin, especially in inhibiting neuronal depression produced by γ-aminobutyric acid in the medulla-pons of anaesthetized rats (Dray, 1975).

Binding to GABA Receptor Sites : [3H]Bicuculline methochloride binds to GABA receptor sites in mammalian brain membranes, indicating its potential as a probe for analyzing aspects of GABA receptors (Olsen & Snowman, 1983).

Insect Neurone Studies : It blocks inhibitory postsynaptic potentials in insect neurons, suggesting its effectiveness across species and its potential use in studying synaptic transmission (Buckingham, Hue & Sattelle, 1994).

Interactions with GABA in the Brain : Evidence suggests that GABA acts as a transmitter for early cortically evoked inhibition of cat caudate neurons, and this compound can modulate this process (Herrling, 2004).

Impacts on Spinal Cord Function : It shows variable effects on spinal motoneurons, sometimes antagonizing GABA without blocking the effects of glycine (Krnjević, Puil & Werman, 1977).

Retinal Neurotransmission Studies : In the catfish retina, it has been used to show that gamma-aminobutyric acid may act as a neurotransmitter in cone horizontal cells (Lam, Lasater & Naka, 1978).

Action on Dopaminergic Neurons : It blocks components of afterhyperpolarization in rat midbrain slice preparations, suggesting actions beyond GABA(A) receptors (Seutin, Scuvée-Moreau & Dresse, 1997).

Inhibitory Amino Acid Receptors : Bicuculline methochloride selectively antagonizes GABA responses, indicating the presence of different inhibitory amino acid receptors in the rat hypothalamus (Mayer, 2004).

Model for Epileptiform Insult : It has been used in a hippocampal slice culture model to investigate epileptiform insult, demonstrating that not all pro-epileptic drugs lead to cell death in such cultures (Yoon, Green, Bai, Lipski & Nicholson, 2010).

Wirkmechanismus

Eigenschaften

IUPAC Name |

6-(6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20NO6.ClH/c1-22(2)6-5-11-7-15-16(26-9-25-15)8-13(11)18(22)19-12-3-4-14-20(27-10-24-14)17(12)21(23)28-19;/h3-4,7-8,18-19H,5-6,9-10H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJKFAMYSYWMND-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657526 | |

| Record name | 6,6-Dimethyl-5-(8-oxo-6,8-dihydro-2H-furo[3,4-e][1,3]benzodioxol-6-yl)-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53552-05-9 | |

| Record name | 6,6-Dimethyl-5-(8-oxo-6,8-dihydro-2H-furo[3,4-e][1,3]benzodioxol-6-yl)-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the primary mechanism of action of (-)-Bicuculline methochloride?

A1: this compound acts as a competitive antagonist at GABAA receptors. [, , , , , , ] It binds to the GABA binding site on the receptor, preventing GABA from binding and activating the receptor. [, , , , , , ] This blockade of GABAA receptors leads to a reduction in chloride ion influx into neurons, resulting in neuronal depolarization and increased excitability. [, , , , , , ]

Q2: What are the downstream effects of this compound-induced GABAA receptor antagonism?

A2: By antagonizing GABAA receptors, this compound can induce a range of effects, including:

- Increased neuronal excitability: This can lead to seizures and convulsions. [, , , ]

- Antagonism of GABA-mediated synaptic inhibition: This can disrupt normal neuronal circuitry and lead to altered information processing in the brain. [, , , , ]

- Modulation of neurotransmitter release: GABAA receptors can influence the release of other neurotransmitters, such as dopamine. [, , , , ]

Q3: How does the action of this compound compare to other GABA antagonists, such as Picrotoxin?

A4: Both this compound and Picrotoxin antagonize GABAA receptors, but their mechanisms differ. [, , , ] this compound acts competitively at the GABA binding site, while Picrotoxin acts non-competitively by binding to a distinct site on the receptor. [, , , ] This difference in mechanism can result in distinct pharmacological profiles. For instance, some studies suggest this compound is a more selective GABAA receptor antagonist than Picrotoxin. [, , , ]

Q4: How does the potency of this compound compare to its enantiomer, (+)-Bicuculline methochloride, in antagonizing GABA responses?

A5: this compound exhibits significantly higher potency compared to (+)-Bicuculline methochloride in antagonizing GABA responses. [, , , ] This stereoselectivity highlights the importance of the specific spatial arrangement of atoms within the molecule for its interaction with GABAA receptors.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C20H20ClNO6, and its molecular weight is 405.84 g/mol.

Q6: How do structural modifications of this compound affect its activity?

A8: Structural modifications, such as changes to the ring system or substitutions on the aromatic ring, can significantly alter the potency, selectivity, and even the mechanism of action of this compound. [, , , , ] For example, replacing the lactone ring with a lactam ring can abolish activity. [] Understanding these structure-activity relationships is crucial for developing novel GABAergic compounds with improved pharmacological profiles.

Q7: What types of in vitro assays are used to study the effects of this compound?

A7: this compound's effects can be investigated using various in vitro assays, including:

- Radioligand binding assays: These assays measure the ability of this compound to displace radiolabeled ligands from GABAA receptors, providing information on binding affinity and competition. [, ]

- Electrophysiological recordings: These techniques directly measure the electrical activity of neurons, allowing researchers to assess the effects of this compound on neuronal firing patterns and synaptic transmission. [, , , , , , , ]

Q8: What animal models are commonly used to study the effects of this compound?

A8: Various animal models are employed to investigate the effects of this compound, including:

- Rodents (rats, mice): These animals are widely used due to their relatively low cost, ease of handling, and the availability of genetic models. [, , , ] Rodent models are useful for studying the effects of this compound on seizure susceptibility, motor function, and other behavioral parameters.

- Cats: Historically, cats have been extensively used to study the effects of this compound on spinal cord reflexes and sensory processing. [, , , , ]

- Fish (goldfish): In vitro preparations of goldfish brainstem have been utilized to study the role of GABAA receptors in respiratory control. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopenta[c]pyrrole-2(1H)-carboxamide, 5-[[2-[(2S,4S)-2-cyano-4-fluoro-1-pyrrolidinyl]-2-oxoethyl]amino]hexahydro-N,N,5-trimethyl-, (3aa,5a,6aa)-, 4-methylbenzenesulfonate (1:1)](/img/structure/B606042.png)